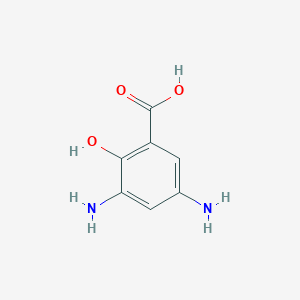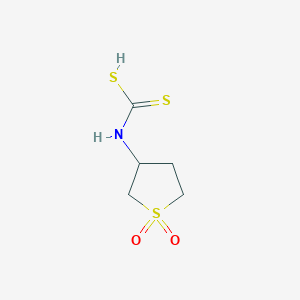
Sulfocarbathione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfocarbathione is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonated derivative of carbathione, which is an antioxidant and a precursor to the amino acid cysteine. Sulfocarbathione has been shown to possess a variety of biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of sulfocarbathione is not fully understood, but it is believed to act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting against oxidative damage. It has also been shown to increase the levels of glutathione, a key antioxidant in the body.
Biochemische Und Physiologische Effekte
Sulfocarbathione has been shown to possess a variety of biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation, improve cognitive function, and reduce the risk of cardiovascular disease. It has also been shown to have a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of sulfocarbathione for lab experiments is its antioxidant properties, which make it a useful tool for studying oxidative stress-related diseases. However, one limitation is that it can be difficult to work with due to its low solubility in water and other common solvents.
Zukünftige Richtungen
There are a number of potential future directions for research on sulfocarbathione. One area of interest is its potential use as a radioprotective agent in cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of sulfocarbathione and its potential applications in other areas of scientific research.
Synthesemethoden
Sulfocarbathione can be synthesized through a number of different methods, including the reaction of carbathione with sulfonic acid or sulfur trioxide. The most common method involves the reaction of carbathione with sodium bisulfite and sodium hydroxide, which yields sulfocarbathione as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
Sulfocarbathione has been studied for its potential applications in a variety of scientific research fields. In particular, it has been investigated as a potential therapeutic agent for the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use as a radioprotective agent in cancer treatment.
Eigenschaften
CAS-Nummer |
114654-31-8 |
|---|---|
Produktname |
Sulfocarbathione |
Molekularformel |
C5H9NO2S3 |
Molekulargewicht |
211.3 g/mol |
IUPAC-Name |
(1,1-dioxothiolan-3-yl)carbamodithioic acid |
InChI |
InChI=1S/C5H9NO2S3/c7-11(8)2-1-4(3-11)6-5(9)10/h4H,1-3H2,(H2,6,9,10) |
InChI-Schlüssel |
UEKOYEYXLALUCZ-UHFFFAOYSA-N |
Isomerische SMILES |
C1CS(=O)(=O)CC1N=C(S)S |
SMILES |
C1CS(=O)(=O)CC1NC(=S)S |
Kanonische SMILES |
C1CS(=O)(=O)CC1NC(=S)S |
Synonyme |
N-1,2-dioxothiolan-3-yl-dithiocarbamate, potassium salt sulfocarbathion K sulfocarbathione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




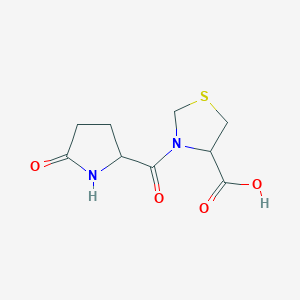
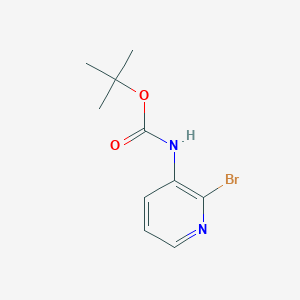
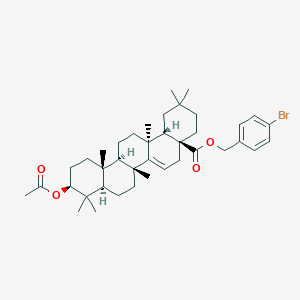
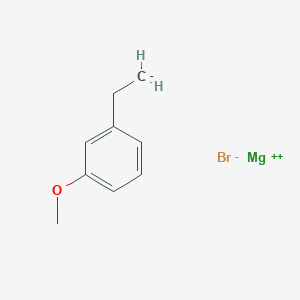
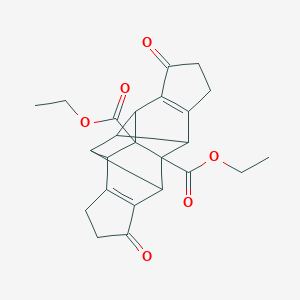

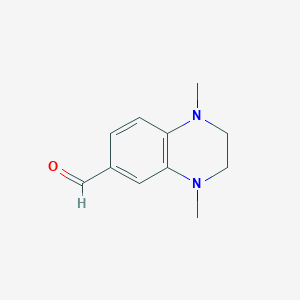


![3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B56499.png)

